molecular formula C23H19F2N3O4 B4350381 4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4350381
M. Wt: 439.4 g/mol
InChI Key: HAJOSFNALXYJEN-UHFFFAOYSA-N
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Description

4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a synthetic organic compound with potential applications in various fields, including medicine and chemistry. It features a complex structure composed of pyrazolopyridine and benzoic acid moieties, which suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multiple steps:

  • Formation of Pyrazolopyridine: : Starting with appropriate pyridine and hydrazine derivatives.

  • Introduction of Difluoromethyl and Dimethoxyphenyl Groups: : Achieved through electrophilic aromatic substitution.

  • Attachment of Benzoic Acid Moiety: : Utilizing coupling reactions facilitated by strong bases or catalysts like palladium.

Industrial Production Methods:

While detailed industrial methods are proprietary, large-scale production likely involves:

  • Optimized Catalytic Conditions: : To ensure high yield and purity.

  • Advanced Purification Techniques: : Such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Formation of carboxylic acids or ketones from alcohols or alkenes.

  • Reduction: : Conversion of nitro groups to amines or reduction of carbonyl compounds.

  • Substitution: : Halogenation, nitration, and other electrophilic substitutions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitric acid, sulfuric acid.

Major Products Formed:

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Amines.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has been explored in:

  • Chemistry: : As a precursor for complex molecule synthesis.

  • Biology: : Studying enzyme interactions and binding affinities.

  • Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds.

  • Industry: : Development of novel materials with specific properties.

Mechanism of Action

The compound's mechanism involves interaction with molecular targets such as:

  • Enzymes: : Inhibiting or activating enzyme activity.

  • Receptors: : Binding to specific receptors to modulate physiological responses.

  • Pathways: : Altering signaling pathways at the cellular level.

Comparison with Similar Compounds

4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is unique due to its dual functional groups, which are not commonly found in one molecule. Similar compounds include:

  • 1H-Pyrazolo[3,4-b]pyridine derivatives: : Known for their biological activities.

  • Benzoic Acid derivatives: : Widely used in pharmaceuticals and materials science.

Hopefully, this breakdown gives you a solid understanding of the compound! What do you think—let’s delve deeper into any specific part?

Properties

IUPAC Name

4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O4/c1-12-20-16(21(24)25)11-17(14-6-9-18(31-2)19(10-14)32-3)26-22(20)28(27-12)15-7-4-13(5-8-15)23(29)30/h4-11,21H,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJOSFNALXYJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 3
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 5
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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